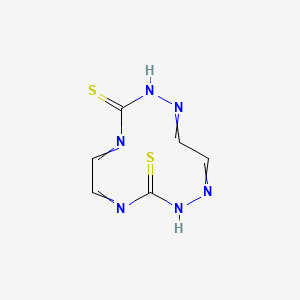![molecular formula C8H8Cl3N2O2P B12527700 Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- CAS No. 651731-58-7](/img/structure/B12527700.png)
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- is a chemical compound with the molecular formula C8H8Cl3N2O2P . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphoramidic dichloride group attached to a 2-chlorophenylmethylamino carbonyl moiety.
Méthodes De Préparation
The synthesis of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- involves several steps. One common method includes the reaction of phosphoramidic dichloride with 2-chlorophenylmethylamine under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- can be compared with other similar compounds such as:
Phosphoramidic dichloride, methyl-: This compound has a similar structure but with a methyl group instead of the 2-chlorophenylmethyl group.
Phosphoramidic dichloride, N-[[(4-methylphenyl)amino]carbonyl]-: Another similar compound with a 4-methylphenylamino group.
The uniqueness of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
651731-58-7 |
|---|---|
Formule moléculaire |
C8H8Cl3N2O2P |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-3-dichlorophosphorylurea |
InChI |
InChI=1S/C8H8Cl3N2O2P/c9-7-4-2-1-3-6(7)5-12-8(14)13-16(10,11)15/h1-4H,5H2,(H2,12,13,14,15) |
Clé InChI |
ANZUOAYERLKYFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)NP(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
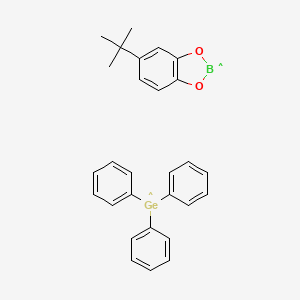
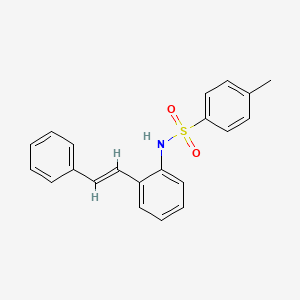
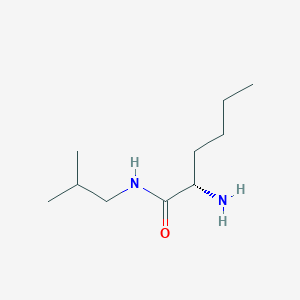
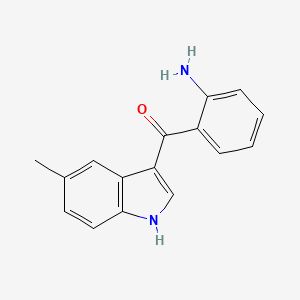
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
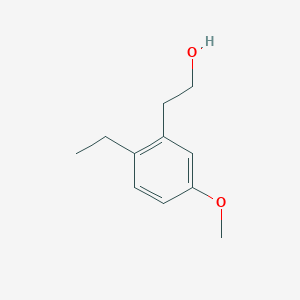
![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
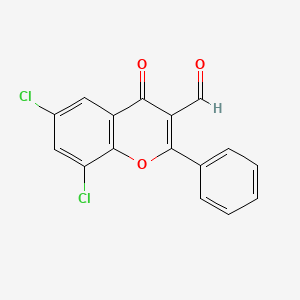
![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)
